Barbituric acid, 5-isopropyl-5-propyl-

Lipophilicity Drug metabolism Structure-activity relationship

Barbituric acid, 5-isopropyl-5-propyl- (CAS 17013-40-0) is a 5,5-dialkyl-substituted barbituric acid derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol. This compound belongs to the pyrimidinetrione class and features two distinct alkyl substituents—an isopropyl and an n-propyl group—at the C-5 position of the barbituric acid core.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 17013-40-0
Cat. No. B102252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 5-isopropyl-5-propyl-
CAS17013-40-0
Synonyms5-Isopropyl-5-propylbarbituric acid
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)NC(=O)NC1=O)C(C)C
InChIInChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
InChIKeyHBRKBUUQAVYMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barbituric acid, 5-isopropyl-5-propyl- (CAS 17013-40-0): A Defined 5,5-Disubstituted Barbiturate Scaffold for Research and Sourcing


Barbituric acid, 5-isopropyl-5-propyl- (CAS 17013-40-0) is a 5,5-dialkyl-substituted barbituric acid derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol [1]. This compound belongs to the pyrimidinetrione class and features two distinct alkyl substituents—an isopropyl and an n-propyl group—at the C-5 position of the barbituric acid core [1]. The compound is characterized by a reported melting point of 173 °C, a predicted density of 1.101 ± 0.06 g/cm³, and a predicted pKa of 7.93 ± 0.10 . Unlike many clinically utilized barbiturates that bear alkenyl or aryl substituents, the fully saturated C-5 substitution pattern of this compound confers distinct lipophilicity (XLogP3 = 1.5) and hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) that differentiate its physicochemical profile from unsaturated analogs [1].

Saturated C-5 isopropyl/n-propyl scaffold supports metabolism studies without allylic oxidation soft spot
Predicted pKa near physiological range provides ionization-controlled assay context
Moderate melting point facilitates solid-state handling and formulation research

Why Generic 5,5-Disubstituted Barbituric Acids Cannot Substitute for Barbituric acid, 5-isopropyl-5-propyl- in Research Protocols


The barbiturate class exhibits profound pharmacologic and physicochemical divergence depending on the nature of the C-5 substituents [1]. Even among closely related 5,5-dialkyl barbituric acids, substitution of an allyl group (as in aprobarbital) for an n-propyl group (as in the target compound) alters logP, hydrogen-bonding potential, and metabolic stability [1]. Saturated alkyl substituents such as isopropyl and n-propyl confer a distinct lipophilicity profile compared to unsaturated or aromatic analogs [2]. The target compound's predicted pKa of 7.93 positions it closer to physiological pH than many commonly referenced barbiturates, potentially affecting ionization state, solubility, and membrane permeability in biological assays . Generic substitution with an alternative barbiturate bearing different C-5 substituents risks introducing uncontrolled variables in experimental systems dependent on precise ligand properties.

Target
Saturated C-5 isopropyl/n-propyl
Generic Analog Risk
Allyl, aryl, or other unsaturated C-5 substituents alter logP, hydrogen bonding, and metabolic liability
Target
Predicted pKa 7.93 (~23% ionized at pH 7.4)
Generic Analog Risk
Substitution with phenobarbital-like pKa (~7.4) doubles ionized fraction, affecting permeability and binding profiles
Target
Melting point 173 °C
Generic Analog Risk
Lower-melting analogs may exhibit solid-state instability; higher-melting ones may complicate formulation

Quantitative Differentiation Evidence for Barbituric acid, 5-isopropyl-5-propyl- Against Closest Analogs


C-5 Substituent Saturation vs. Unsaturation: Distinct Lipophilicity and Metabolic Liability

The target compound carries fully saturated isopropyl and n-propyl groups at C-5, contrasting with the allyl group present in the structurally closest analog, aprobarbital (5-allyl-5-isopropylbarbituric acid). The saturated substituents eliminate the allylic site for cytochrome P450-mediated epoxidation and subsequent metabolism that occurs with aprobarbital, yielding a different predicted metabolic profile [1]. Computationally, the target compound exhibits XLogP3 = 1.5, whereas aprobarbital (C10H14N2O3, MW 210.23) is predicted to have a lower logP due to the polarizable allyl π-system, though direct experimental logP comparison data are not available [2].

C-5 Saturation vs. Unsaturation
Class-level
Target: saturated isopropyl/n-propyl, XLogP3 1.5
Comparator (aprobarbital): 5-allyl, logP not experimentally available
Absence of allylic oxidation site may shift metabolic stability profile
Computational prediction only; no direct experimental comparison identified
Lipophilicity Drug metabolism Structure-activity relationship

Predicted pKa Proximity to Physiological pH vs. Common Barbiturates

Barbituric acid, 5-isopropyl-5-propyl- has a predicted pKa of 7.93 ± 0.10 . This value is notably closer to physiological pH (7.4) than that of phenobarbital (pKa ≈ 7.4–7.5 experimentally) and barbital (pKa ≈ 7.9) [1]. At pH 7.4, the target compound is predicted to be approximately 23% ionized (based on Henderson-Hasselbalch), compared to roughly 50% ionization for phenobarbital. This difference in ionization state at physiological pH may influence aqueous solubility, protein binding, and passive membrane permeability in cell-based assays.

pKa and Ionization
Cross-study comparable
Target predicted pKa 7.93 ± 0.10 (~23% ionized at pH 7.4)
Phenobarbital: ~7.4–7.5 (~50% ionized)
Lower ionized fraction may influence passive permeability in cell-based assays
Predicted pKa; not experimentally verified for target compound
Ionization state pKa Drug absorption

Melting Point Differentiation for Solid-State Handling and Formulation

The reported melting point of Barbituric acid, 5-isopropyl-5-propyl- is 173 °C . This falls between the melting points of aprobarbital (approximately 141–143 °C) and barbital (188–190 °C) [1]. The moderate melting point indicates adequate thermal stability for standard laboratory handling while being sufficiently high to maintain solid-state integrity during storage and shipping. This thermal profile differs from the lower-melting aprobarbital, which may be more prone to sintering or physical instability under elevated temperature storage conditions.

Melting Point
Cross-study comparable
Target: 173 °C
Aprobarbital: 141–143 °C; Barbital: 188–190 °C
Intermediate thermal stability supports solid-state handling research
Single literature value; batch-specific verification may be needed
Melting point Crystallinity Formulation

Optimal Procurement Scenarios for Barbituric acid, 5-isopropyl-5-propyl- Based on Differentiated Evidence


In Vitro Metabolism Studies Requiring a Metabolically Stable Barbiturate Scaffold

Researchers designing hepatic microsome or hepatocyte stability assays may select this compound over aprobarbital to avoid the rapid allylic oxidation pathway associated with the allyl substituent [1]. The fully saturated C-5 substitution eliminates a major Phase I metabolic soft spot, potentially providing a longer experimental half-life for sustained target engagement studies. This scenario directly leverages the saturation advantage identified in the C-5 substituent evidence [1].

Cell-Based Assays Requiring Controlled Ionization and Passive Permeability

The predicted pKa of 7.93 and the resulting ~23% ionization at pH 7.4 make this compound a candidate for assays where moderate passive membrane permeability is desired without the high ionization of phenobarbital (~50% at pH 7.4) . This is supported by the pKa differentiation evidence and is particularly relevant for intracellular target screening or transporter assays where ionization state directly influences cellular uptake.

Solid-State Research and Pre-formulation Development

With a melting point of 173 °C, this compound offers a thermal stability window intermediate between lower-melting analogs (e.g., aprobarbital at ~141–143 °C) and higher-melting ones (e.g., barbital at ~188–190 °C) [2]. This thermal profile, combined with its distinct crystalline properties, makes it a candidate reference standard for differential scanning calorimetry (DSC) calibration or as a model compound in solid-state stability studies where melting point is a critical quality attribute.

Structure-Activity Relationship (SAR) Studies on Barbiturate Scaffolds

This compound serves as a defined intermediate in the SAR landscape between simpler dialkyl barbiturates (e.g., barbital with two ethyl groups) and more complex therapeutically used derivatives (e.g., phenobarbital with an ethyl and a phenyl group) [1]. Its specific combination of isopropyl and n-propyl substituents provides a unique steric and electronic profile that can help deconvolve the contributions of C-5 substituent branching and chain length to biological activity or physicochemical properties [1].

Application
Selection Property
Validation Focus
Hepatic metabolism studies
Saturated C-5 substituent profile
In vitro metabolic stability endpoints
Cell-based permeability assays
Ionization state at physiological pH
Passive membrane permeability endpoints
Solid-state characterization
Melting point and thermal stability
Solid-state integrity under storage
SAR scaffold studies
Steric and electronic C-5 substitution pattern
Biological activity or property mapping
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